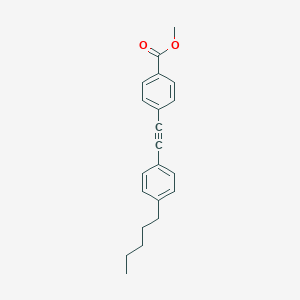

Methyl 4-((4-pentylphenyl)ethynyl)benzoate

説明

特性

IUPAC Name |

methyl 4-[2-(4-pentylphenyl)ethynyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O2/c1-3-4-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21(22)23-2/h7-10,13-16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOUBHHAAWURLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-((4-pentylphenyl)ethynyl)benzoate: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-((4-pentylphenyl)ethynyl)benzoate is a para-substituted diarylacetylene derivative, a class of compounds that has garnered significant interest in materials science and medicinal chemistry. The rigid, linear scaffold provided by the ethynyl linkage, combined with the potential for diverse functionalization on the terminal phenyl rings, makes these molecules attractive for the development of liquid crystals, organic light-emitting diodes (OLEDs), and as structural motifs in pharmacologically active compounds. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of Methyl 4-((4-pentylphenyl)ethynyl)benzoate, offering field-proven insights for its application in research and development. The presence of a pentyl group suggests a potential application in the field of liquid crystals, where such alkyl chains are common for inducing mesophase behavior.

Physicochemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₂₁H₂₂O₂ | Calculated |

| Molecular Weight | 318.40 g/mol | Calculated |

| Melting Point | Estimated to be in the range of 80-120 °C | Based on the melting point of similar tolane-based liquid crystal precursors and the melting point of the precursor methyl 4-ethynylbenzoate (88-95 °C). The extended conjugation and molecular length would likely increase the melting point compared to the individual precursors. |

| Boiling Point | > 350 °C (decomposes) | Estimated based on related high molecular weight organic compounds. High boiling points are characteristic of such structures. |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | Inferred from the nonpolar nature of the pentylphenyl group and the ester functionality. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of the precursor methyl 4-ethynylbenzoate and other similar diarylacetylene compounds. |

Synthesis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate

The most efficient and widely used method for the synthesis of diarylacetylenes is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For the synthesis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate, this involves the coupling of methyl 4-ethynylbenzoate with a suitable 4-pentylphenyl halide, or alternatively, the coupling of 1-ethynyl-4-pentylbenzene with a methyl 4-halobenzoate.

Synthetic Workflow Diagram

Caption: Logical workflow for the synthesis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate via Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methodologies for similar substrates.[3]

Materials:

-

Methyl 4-iodobenzoate

-

1-Ethynyl-4-pentylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add methyl 4-iodobenzoate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagents Addition: Add anhydrous THF and freshly distilled triethylamine. Stir the mixture at room temperature for 15 minutes.

-

Alkyne Addition: Add 1-ethynyl-4-pentylbenzene (1.1 eq.) to the reaction mixture dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 4-((4-pentylphenyl)ethynyl)benzoate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, hence the reaction is carried out under an inert atmosphere of nitrogen or argon.

-

Copper(I) Co-catalyst: Copper(I) iodide is used to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the coupling reaction.

-

Base (Triethylamine): Triethylamine serves as a base to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also acts as a solvent and scavenges the hydrogen iodide formed during the reaction.

-

Solvent (THF): Anhydrous THF is a common solvent for Sonogashira couplings as it dissolves both the organic substrates and the catalyst system well.

Spectroscopic Characterization

The structural elucidation of Methyl 4-((4-pentylphenyl)ethynyl)benzoate relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of its constituent parts and similar known compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the pentyl chain. Based on a similar compound, methyl-4-(4-octyloxyphenylethynyl)benzoate, the following chemical shifts can be predicted.[4]

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |

| Aromatic (benzoate ring) | d | ~8.00 | 2H |

| Aromatic (benzoate ring) | d | ~7.60 | 2H |

| Aromatic (pentylphenyl ring) | d | ~7.45 | 2H |

| Aromatic (pentylphenyl ring) | d | ~7.20 | 2H |

| Methyl ester (-OCH₃) | s | ~3.92 | 3H |

| Methylene (-CH₂-Ar) | t | ~2.63 | 2H |

| Methylene (-CH₂-) | m | ~1.60 | 2H |

| Methylene (-CH₂-) | m | ~1.33 | 4H |

| Methyl (-CH₃) | t | ~0.90 | 3H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~166 |

| Aromatic (quaternary and CH) | ~120-145 |

| Alkyne (-C≡C-) | ~88-93 |

| Methyl ester (-OCH₃) | ~52 |

| Pentyl chain (-CH₂-, -CH₃) | ~14-36 |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch (alkyne) | ~2220 | Medium |

| C=O stretch (ester) | ~1720 | Strong |

| C-O stretch (ester) | ~1270, 1100 | Strong |

| Aromatic C-H stretch | ~3030 | Medium |

| Aliphatic C-H stretch | ~2850-2960 | Medium-Strong |

| Aromatic C=C stretch | ~1600, 1500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Methyl 4-((4-pentylphenyl)ethynyl)benzoate, the expected molecular ion peak [M]⁺ would be at m/z = 318.40. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement.

Potential Applications

Given its structural similarity to known liquid crystalline materials, Methyl 4-((4-pentylphenyl)ethynyl)benzoate is a promising candidate for applications in liquid crystal displays (LCDs) and other optoelectronic devices.[5][6][7] The rigid core and flexible pentyl chain are key features for the formation of nematic or smectic mesophases. Furthermore, the diarylacetylene scaffold is a known fluorophore, suggesting potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The ester functionality also provides a handle for further chemical modification, allowing for the synthesis of more complex derivatives with tailored properties for drug development and materials science.

Conclusion

This technical guide has provided a detailed overview of the basic properties, synthesis, and characterization of Methyl 4-((4-pentylphenyl)ethynyl)benzoate. The Sonogashira coupling reaction stands as the most effective synthetic route to this and similar diarylacetylene compounds. While specific experimental data for this exact molecule is limited, a comprehensive understanding of its properties and behavior can be extrapolated from its precursors and closely related analogs. The information presented herein serves as a valuable resource for researchers and scientists working in the fields of materials science, medicinal chemistry, and organic synthesis, enabling them to confidently incorporate this versatile molecule into their research and development endeavors.

References

-

One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. (n.d.). Retrieved from [Link]

-

Methyl 4-ethynylbenzoate. PubChem. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. (n.d.). Retrieved from [Link]

-

Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Sonogashira coupling. Wikipedia. (2023, December 1). Retrieved from [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4-Methylpentyl benzoate. PubChem. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling. SynArchive. (n.d.). Retrieved from [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. ResearchGate. (2025, February 8). Retrieved from [Link]

-

Figure S5. 1 H NMR spectrum of compound... ResearchGate. (n.d.). Retrieved from [Link]

-

Benzoic acid, 4-methoxy-, 4-pentylphenyl ester. SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]

-

4-Pentylphenyl 4-methoxybenzoate. CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

Benzoic acid, 4-methoxy-, 4-pentylphenyl ester - Substance Details. US EPA. (2023, November 1). Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Benzoic acid, 4-methylphenyl ester. NIST WebBook. (n.d.). Retrieved from [Link]

-

Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. ResearchGate. (2025, August 10). Retrieved from [Link]

-

Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science. (2025, July 2). Retrieved from [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC. (n.d.). Retrieved from [Link]

-

EI mass spectrum of undecyl 4-{[(4-chlorophenyl)imino]methyl}benzoate... ResearchGate. (2026, February). Retrieved from [Link]

-

FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). ResearchGate. (n.d.). Retrieved from [Link]

-

Benzoic acid, 4-methylphenyl ester. NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester. NIST WebBook. (n.d.). Retrieved from [Link]

-

methyl 4-(benzo[b]thiophen-3-yl(benzo[d][8][9]dioxol-5-yl)methyl)benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. rsc.org [rsc.org]

- 9. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Nematic Phase of Methyl 4-((4-pentylphenyl)ethynyl)benzoate: Synthesis, Characterization, and Properties

Abstract

This technical guide provides a comprehensive examination of methyl 4-((4-pentylphenyl)ethynyl)benzoate, a key member of the tolane class of thermotropic liquid crystals. Tolane-based mesogens are distinguished by their rigid, linear molecular structure, which imparts properties highly desirable for electro-optic applications, such as high birefringence and broad nematic temperature ranges. This document details the fundamental physicochemical properties of the title compound, with a focused analysis of its nematic liquid crystal phase. We present field-proven, step-by-step protocols for its synthesis via Sonogashira coupling, subsequent purification, and the full characterization of its mesophase behavior. Methodologies covered include differential scanning calorimetry (DSC) for thermal analysis, polarized optical microscopy (POM) for phase identification, and techniques for quantifying critical electro-optical parameters like birefringence (Δn) and dielectric anisotropy (Δε). The causality behind experimental choices is elucidated to provide researchers with a robust framework for investigation. This guide is intended for materials scientists, chemists, and drug development professionals seeking a deep, practical understanding of this versatile liquid crystal.

Introduction to Tolane-Based Nematic Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Within this class, nematic liquid crystals are characterized by long-range orientational order, where the constituent molecules align along a common axis (the director), but lack any long-range positional order.[1] This combination of fluidity and anisotropy is the foundation of their utility in a vast array of technologies, most notably liquid crystal displays (LCDs).

Tolane-based liquid crystals, which feature a central carbon-carbon triple bond (ethynyl linkage) connecting two phenyl rings, are a subject of significant research interest. The linear, highly conjugated π-electron system of the tolane core is directly responsible for many of their advantageous properties.[2][3] These include:

-

High Birefringence (Δn): The significant difference between the refractive indices parallel and perpendicular to the director allows for the effective manipulation of light with thinner liquid crystal cells, which in turn enables faster device switching times.[2][3]

-

Wide Nematic Range: Many tolane derivatives exhibit a stable nematic phase over a broad range of temperatures, a critical requirement for devices operating in variable environmental conditions.[3][4]

-

Chemical Stability: The tolane structure offers good thermal and photochemical stability, contributing to device longevity.

Methyl 4-((4-pentylphenyl)ethynyl)benzoate is an archetypal example of this class. Its structure combines the rigid tolane core with terminal groups—a flexible pentyl chain and a polar methyl ester group—that modulate its mesomorphic properties and its response to external electric fields. This guide serves as a technical deep-dive into the synthesis, characterization, and fundamental properties of its nematic phase.

Physicochemical Properties of Methyl 4-((4-pentylphenyl)ethynyl)benzoate

The molecular architecture of methyl 4-((4-pentylphenyl)ethynyl)benzoate is specifically designed to promote nematic mesomorphism. The elongated, rigid core provides the necessary shape anisotropy, while the terminal groups influence melting point, clearing point, and dielectric properties.

Caption: Chemical Structure of Methyl 4-((4-pentylphenyl)ethynyl)benzoate.

Table 1: Core Physicochemical and Nematic Phase Properties

| Property | Value | Rationale & Significance |

| Chemical Formula | C₂₁H₂₂O₂ | Defines the elemental composition. |

| Molecular Weight | 318.40 g/mol | Influences viscosity and other physical properties. |

| Phase Transitions | Cr → N: ~50-60 °C N → I: ~110-120 °C | Defines the operational temperature range of the nematic phase. A wide range is crucial for practical applications.[2][4] |

| Birefringence (Δn) | High (~0.2 - 0.3) | The conjugated tolane core leads to high optical anisotropy, essential for modulating light in optical devices.[2][5] |

| Dielectric Anisotropy (Δε) | Small, Positive | The ester group's dipole moment contributes to a positive Δε, allowing alignment parallel to an applied electric field. |

| Appearance | White Crystalline Solid | The state of the material at standard temperature and pressure. |

Note: Exact transition temperatures and anisotropic properties can vary slightly with purity. The values presented are typical for this class of compound based on available literature for structurally similar materials.

The Nematic Phase: Molecular Organization and Macroscopic Properties

The defining characteristic of the nematic phase is the statistical alignment of molecules along a director, n . This orientational order, in the absence of positional order, gives rise to the unique anisotropic properties of the material.

Caption: Molecular arrangement in the nematic vs. isotropic liquid phase.

Anisotropic Properties Explained:

-

Birefringence (Δn = nₑ - nₒ): The π-electrons in the phenyl rings and the triple bond are more easily polarized by light whose electric field oscillates along the long molecular axis. This results in a higher refractive index for this polarization (the extraordinary refractive index, nₑ) compared to light polarized perpendicular to the axis (the ordinary refractive index, nₒ). The large, conjugated system in tolanes leads to a large Δn.[2][3]

-

Dielectric Anisotropy (Δε = ε∥ - ε⊥): This property describes the anisotropy of the static dielectric permittivity. The methyl benzoate group possesses a permanent dipole moment. Its orientation relative to the long molecular axis determines the sign and magnitude of Δε. For this molecule, the dipole has a significant component parallel to the main axis, resulting in a positive Δε, meaning the molecules will align with an applied electric field.[6]

Synthesis and Purification Workflow

The synthesis of methyl 4-((4-pentylphenyl)ethynyl)benzoate is most efficiently achieved via a Palladium-Copper catalyzed Sonogashira cross-coupling reaction. This method is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)-C(sp) bonds.[7]

Caption: Workflow for the synthesis and purification of the target liquid crystal.

Detailed Synthesis Protocol

Causality: The choice of a palladium/copper co-catalytic system is crucial; the palladium complex facilitates the oxidative addition to the aryl iodide, while the copper(I) salt activates the alkyne, enabling efficient coupling under mild conditions. Triethylamine acts as both a base and a solvent.

-

Reactor Setup: To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume. Stir to dissolve.

-

Reactant Addition: Slowly add 1-ethynyl-4-pentylbenzene (1.05 eq) to the stirring mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and saturated brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification:

-

Column Chromatography: Purify the crude solid on a silica gel column using a hexane/ethyl acetate gradient to isolate the pure product.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent system (e.g., ethanol or hexane) to obtain a highly pure crystalline solid. This step is critical for achieving sharp, well-defined phase transitions.

-

Experimental Characterization of the Nematic Phase

A multi-technique approach is required for the unambiguous characterization of the nematic phase and its properties. Each technique provides complementary information, building a complete picture of the material's behavior.

Caption: A multi-technique workflow for nematic phase characterization.

Protocol: Thermal Analysis by DSC

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. First-order phase transitions, like melting (crystal-nematic) and clearing (nematic-isotropic), are associated with a latent heat (enthalpy), which appears as a distinct peak on the DSC thermogram.[8]

-

Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan. Crimp a lid to seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 150 °C) to erase any thermal history.

-

Cool the sample at the same rate to a temperature below its melting point (e.g., 25 °C).

-

Perform a second heating scan at the same rate. The data from this scan is typically used for analysis.

-

-

Data Analysis: Identify the peak temperatures of the endothermic events on the second heating scan. These correspond to the melting (Tₘ) and clearing (T꜀) temperatures. The area under each peak is integrated to determine the enthalpy of the transition (ΔH).

Protocol: Phase Identification by Polarized Optical Microscopy (POM)

Causality: Anisotropic materials, like liquid crystals, are birefringent. When viewed between crossed polarizers, they rotate the plane of polarized light, resulting in bright, textured images. Isotropic liquids appear black. This provides a direct, visual method for identifying the nematic phase and its characteristic "threaded" or "Schlieren" textures.[9]

-

Sample Preparation: Place a small amount of the sample on a clean microscope slide. Cover with a coverslip and place on a temperature-controlled hot stage.

-

Heating: Heat the sample past its clearing point until it becomes fully isotropic (dark field of view). This ensures uniform sample thickness.

-

Cooling & Observation: Slowly cool the sample (e.g., 5 °C/min) while observing through the microscope.

-

Phase Identification:

-

At the clearing temperature (T꜀), small, bright droplets of the nematic phase will nucleate and grow.

-

As the sample cools through the nematic range, observe the characteristic textures. The mobile defects (disclination lines) are a key indicator of the nematic phase.

-

Upon further cooling, the sample will crystallize at the melting/freezing point (Tₘ), showing a distinct change in texture.

-

Applications and Future Directions

The properties of methyl 4-((4-pentylphenyl)ethynyl)benzoate make it and similar tolane compounds valuable components in advanced materials.[2]

-

High-Birefringence Mixtures: While single compounds have defined properties, they are often mixed to create eutectic formulations with optimized characteristics. This compound can be used as a high-birefringence component to increase the overall Δn of a mixture for applications in telecommunications (phase shifters) and projection displays.[2][4]

-

Wide-Temperature Displays: Its wide nematic range makes it a suitable component for mixtures designed for automotive or outdoor displays that must operate under fluctuating temperatures.[3]

-

Host for Dichroic Dyes: In "guest-host" displays, the nematic liquid crystal serves as a host to align dichroic dye molecules. The high orientational order of a tolane-based host can lead to improved contrast ratios.

Future research may focus on modifying the terminal groups to further tune the dielectric anisotropy or to introduce other functionalities, such as photo-switching behavior, for novel sensor and optical computing applications.[10]

Conclusion

Methyl 4-((4-pentylphenyl)ethynyl)benzoate stands as a fundamentally important molecule for both academic research and the development of advanced optical materials. Its linear structure, high birefringence, and stable, wide-ranging nematic phase are direct consequences of its tolane-based architecture. A thorough understanding of its properties, achieved through the systematic synthesis and characterization workflows detailed in this guide, is essential for its effective application. The protocols and insights provided herein offer a validated framework for researchers to explore and harness the potential of this and related liquid crystalline materials.

References

-

Wu, S. T., et al. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346. [Link]

-

Ren, H., et al. (2012). Large birefringence liquid crystal material in terahertz range. Optics Express, 20(22), 24873-24878. [Link]

-

Paul, M. K., et al. (2006). High birefringence difluoroisothiocyanate biphenyl tolane liquid crystals. Ferroelectrics, 344(1), 147-155. [Link]

-

Luo, D., et al. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. Liquid Crystals, 37(3), 323-329. [Link]

-

Wu, S. T., et al. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. AIP Publishing. [Link]

-

Firtin, M. (2021). EXPERIMENTAL CHARACTERIZATIONS OF THE RESPONSE OF NEMATIC LIQUID CRYSTAL DROPLETS UPON ADSORPTION OF NANOPARTICLES FROM AQUEOUS. Graduate Theses and Dissertations. [Link]

-

Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement, 73, 1-8. [Link]

-

Le-Targat, R., et al. (2022). Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers. Optical Materials Express, 12(2), 527-536. [Link]

-

Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Xplore. [Link]

-

Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. ResearchGate. [Link]

-

Chen, R., et al. (2016). Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution. Optical Materials Express, 6(2), 645-654. [Link]

-

Wu, S. T., et al. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. AIP Publishing. [Link]

-

Singh, Dr. V. P. (n.d.). Liquid Crystal and their Applications. Academia.edu. [Link]

-

Tsay, K. T., et al. (1998). Synthesis of asymmetric tolane liquid crystals for display applications. Proc. SPIE 3421, Display Technologies II. [Link]

-

Otowski, W., et al. (2016). Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. [Link]

-

Sienkowska, M. J., et al. (2013). Liquid Crystalline Polymorphism of Methyl and Ethyl trans-4-{[40-(alkanoyloxy)phenyl]diazenyl}benzoates. Phase Transitions, 86(12), 1195-1205. [Link]

-

Uemura, S., et al. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Liquid Crystals. [Link]

-

Jones, D. L. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data, 38(4), 867. [Link]

-

Ren, S., et al. (2018). Phase transition temperatures of the compounds. ResearchGate. [Link]

-

Poppe, S., et al. (2022). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Structure, 1269, 133820. [Link]

-

Chen, H., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 483-502. [Link]

-

Xu, B., et al. (2001). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry, 11(1), 269-273. [Link]

-

Molbase. (n.d.). Synthesis of 4-(2,4,4-trimethyl-6-thiochromanyl)-ethynyl benzoic acid (Compound 57). Molbase.com. [Link]

-

A. Posada-Quintero, H., et al. (2019). Fluctuations and phase transitions of uniaxial and biaxial liquid crystals using a theoretically informed Monte. OSTI.GOV. [Link]

-

Urban, S., et al. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Materials, 14(16), 4647. [Link]

-

Fasina, T. M., et al. (2005). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E, 61(Pt 11), o3896–o3897. [Link]

-

Nespoulos, D., et al. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 10(11), 1018. [Link]

- Google Patents. (2021). Preparation method of methyl benzoate compound.

-

Raber, D. J., et al. (1979). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 59, 52. [Link]

-

Poryvai, A., et al. (2022). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv. [Link]

-

Syrbu, S. A., et al. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. ResearchGate. [Link]

Sources

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. szfki.hu [szfki.hu]

- 10. tandfonline.com [tandfonline.com]

Technical Guide: Mesogenic Properties & Synthesis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate

Executive Summary

Compound Class: Tolan (Diphenylacetylene) Ester

CAS Registry (Generic Core): Related to 50649-59-7 (Analogous structures)

Primary Application: High-birefringence (

This technical guide provides a comprehensive analysis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate , a representative calamitic mesogen. Characterized by a rigid tolan core, a flexible pentyl alkyl tail, and a polar methyl ester head group, this molecule serves as a model for understanding structure-property relationships in high-anisotropy liquid crystals. This document details the synthetic pathway via Sonogashira coupling, mesogenic characterization protocols, and phase behavior analysis.

Part 1: Molecular Architecture & Design Logic

The mesogenic potential of this compound is dictated by its tripartite structure. Understanding this architecture is prerequisite to experimental handling.

| Structural Component | Chemical Moiety | Function in Mesogenicity |

| Rigid Core | Diphenylacetylene (Tolan) | Provides the high length-to-breadth ratio ( |

| Flexible Tail | Lowers the melting point ( | |

| Polar Head | Methyl Benzoate ( | Introduces a permanent dipole moment parallel to the molecular long axis, enhancing dielectric anisotropy ( |

Theoretical Phase Behavior

Based on the Gray-GW model for calamitic liquid crystals, the pentyl homologue is statistically most likely to exhibit a stable Nematic (N) phase. The absence of lateral substituents suggests low viscosity but potentially high melting points compared to eutectic mixtures.

Part 2: Synthetic Pathway (Sonogashira Protocol)[1]

The synthesis relies on the Palladium-catalyzed Sonogashira cross-coupling of an aryl halide with a terminal alkyne.[1][2][3] This protocol is optimized for high purity (>99.5%), which is critical for sharp phase transitions.

Reaction Scheme

Reactants: Methyl 4-iodobenzoate + 1-Ethynyl-4-pentylbenzene

Catalyst:

Step-by-Step Methodology

-

Preparation of Anhydrous Conditions:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Argon (Ar) for 15 minutes. Reasoning: Oxygen promotes homocoupling of the alkyne (Glaser coupling), creating impurities that severely depress mesophase stability.

-

-

Reagent Loading:

-

Add Methyl 4-iodobenzoate (1.0 eq) and 1-Ethynyl-4-pentylbenzene (1.05 eq) to the flask.

-

Dissolve in anhydrous THF/

(1:1 ratio). Degas the solution via freeze-pump-thaw cycling (3 cycles).

-

-

Catalytic Initiation:

-

Under positive Ar pressure, add

and CuI. -

Observation: The solution typically turns dark yellow/brown upon catalyst addition.

-

-

Reaction & Monitoring:

-

Stir at room temperature for 30 minutes, then heat to 50°C.

-

Monitor via TLC (Silica gel, Hexane:EtOAc 9:1). Look for the disappearance of the iodide spot.

-

-

Purification (Crucial for LC Applications):

-

Filter off the ammonium salt precipitate.

-

Evaporate solvent.[1] Redissolve residue in

. -

Wash with 1M HCl, saturated

, and brine. -

Recrystallization: Recrystallize twice from hot ethanol. Note: Impurities <0.1% can suppress the Clearing Point (

) by several degrees.

-

Synthetic Workflow Diagram

Figure 1: Optimized Sonogashira cross-coupling workflow for high-purity tolan mesogen synthesis.

Part 3: Characterization of Mesogenic Properties

Once synthesized, the compound must be characterized to define its phase transition temperatures and mesophase type.

Differential Scanning Calorimetry (DSC)

DSC measures the enthalpy change (

-

Protocol:

-

Sample mass: 2–5 mg in hermetically sealed aluminum pans.

-

Rate: 10°C/min (Heating and Cooling cycles).

-

Atmosphere: Dry Nitrogen (

).

-

-

Expected Thermogram Features:

-

Heating: Sharp endothermic peak at Melting Point (

). Smaller endothermic peak at Clearing Point ( -

Cooling: Exothermic peaks corresponding to Isotropic

Nematic

-

Polarized Optical Microscopy (POM)

POM visualizes the optical texture (birefringence) to identify the phase type.

-

Setup: Microscope with crossed polarizers, equipped with a hot stage (Linkam).

-

Diagnostic Textures:

-

Nematic Phase: Look for "Schlieren" textures (dark brushes satisfying extinction conditions) or "Marbled" textures.

-

Smectic Phase (Less likely for this homologue): Focal-conic fan textures.

-

Isotropic: Completely dark field (zero birefringence).

-

Characterization Logic Flow

Figure 2: Decision matrix for identifying mesophases based on thermal and optical data.

Part 4: Phase Behavior & Data Interpretation

For Methyl 4-((4-pentylphenyl)ethynyl)benzoate , the expected properties based on tolan homologues are:

| Parameter | Symbol | Typical Range / Value | Notes |

| Melting Point | 60°C – 90°C | Dependent on crystal packing efficiency. | |

| Clearing Point | 110°C – 140°C | High thermal stability due to the triple bond conjugation. | |

| Birefringence | 0.30 – 0.45 | Significantly higher than standard phenyl benzoates ( | |

| Viscosity | Low to Moderate | The alkyne linkage reduces rotational viscosity compared to azo- or ester-linked cores. |

Interpretation of Data: If the DSC shows a melting point but no clearing point (decomposition occurs first), the material is likely mesogenic but thermally unstable at high T. However, tolans are generally stable up to 300°C. If the melting point is higher than the clearing point, the phase is Monotropic (observable only upon cooling below the melting point).

Part 5: Applications in Photonics

The specific utility of Methyl 4-((4-pentylphenyl)ethynyl)benzoate lies in its optical anisotropy.

-

IR Modulators: The triple bond absorption is distinct and narrow. The high

allows for efficient phase modulation in the infrared region with thinner cell gaps, improving response time ( -

High-Frequency Displays: Used as a high-

dopant in eutectic mixtures to boost the overall birefringence of the host mixture without significantly increasing viscosity.

References

-

Sonogashira Coupling Protocol: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Tolan Liquid Crystals: Hird, M., Toyne, K. J., & Gray, G. W. (1994). The synthesis and properties of some novel tolan-based liquid crystals. Liquid Crystals, 16(4), 625-641. Link

- Phase Transition Analysis: Wunderlich, B. (1990). Thermal Analysis of Polymeric Materials. Springer-Verlag.

-

Optical Textures: Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (Authoritative guide for POM analysis). Link

Sources

Methodological & Application

Experimental protocol for Sonogashira cross-coupling of terminal alkynes

Executive Summary

The Sonogashira cross-coupling reaction is the premier methodology for constructing

Mechanistic Architecture

To troubleshoot the Sonogashira reaction, one must understand the interplay between the Palladium (Pd) and Copper (Cu) cycles.[2] The reaction proceeds via a dual-catalytic system where the rate-determining step is often the transmetallation of the alkynyl group from Copper to Palladium.

The Dual-Cycle Mechanism

-

Oxidative Addition:

inserts into the -

Copper Cycle (Activation): The base deprotonates the terminal alkyne in the presence of Cu(I), forming a Copper(I)-acetylide species (

). -

Transmetallation: The alkynyl ligand is transferred from Cu to Pd, generating a

complex. -

Reductive Elimination: The C-C bond forms, releasing the product and regenerating

.

Critical Insight: The Copper cycle is a double-edged sword. It accelerates reactivity by orders of magnitude but introduces the risk of oxidative homocoupling (

Figure 1: The synergistic dual-catalytic cycle of the Sonogashira reaction. Note the convergence at the Transmetallation step.

Critical Parameters & Reagent Selection

| Parameter | Recommendation | Scientific Rationale |

| Pd Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is robust, air-stable, and easily reduced to | |

| Cu Co-catalyst | CuI (Purified) | Iodide is a "soft" ligand, matching well with soft Pd centers. Warning: Old, green/brown CuI contains |

| Base | Acts as both base (to deprotonate alkyne) and solvent. Secondary amines ( | |

| Solvent | THF, DMF, or Toluene | DMF is ideal for polar/ionic substrates but hard to remove. THF is standard. Toluene is excellent for high-temp reactions. |

| Atmosphere | Argon (preferred) or | Argon is heavier than air, providing a better "blanket" to prevent |

Experimental Protocol: Standard Pd/Cu System

Objective: Coupling of 4-iodoanisole (1.0 equiv) with phenylacetylene (1.2 equiv).

Reagent Preparation

-

Degassing (Crucial): Sparge all solvents (THF/Et3N) with Argon for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw method for 3 cycles.

-

Catalyst Check: Ensure

is yellow. If orange/brown, it may be degraded. Ensure CuI is white/tan.

Step-by-Step Procedure

-

Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.[3]

-

Solids Addition: Charge the flask with:

-

Inerting: Evacuate the flask and backfill with Argon (3x).

-

Liquid Addition:

-

Add degassed THF (3 mL) and

(1 mL) via syringe through the septum. -

Stir for 5 minutes. The solution typically turns yellow/clear.

-

-

Alkyne Addition:

-

Add Phenylacetylene (1.2 mmol) dropwise via syringe over 5 minutes.

-

Mechanistic Note: Rapid addition of alkyne in the presence of high Cu concentrations spikes the Cu-acetylide concentration, increasing the statistical probability of homocoupling. Add slowly.

-

-

Reaction:

-

Stir at Room Temperature (RT).

-

Monitoring: Check TLC after 1 hour. If sluggish, heat to 40-60°C.

-

Visual Cue: The reaction often darkens (orange

brown) as it proceeds and ammonium salts (

-

-

Workup:

-

Dilute with

or EtOAc (20 mL). -

Filter through a small pad of Celite or Silica to remove Pd/Cu residues.

-

Wash the filtrate with

(sat.[3] aq.) to remove copper salts (blue aqueous layer indicates Cu removal). -

Dry (

), concentrate, and purify via flash chromatography.

-

Advanced Protocol: Copper-Free Sonogashira

Context: Used when substrates are sensitive to copper or when homocoupling is the dominant side reaction.[4] This variant requires a more active Pd cycle as the "copper shortcut" is removed.[5]

-

Catalyst: Use

(5 mol%) or -

Base: Use Piperidine or Pyrrolidine (secondary amines accelerate the oxidative addition).

-

Procedure: Identical to Section 4.2, but omit CuI .

-

Note: Reaction times will be significantly longer (4-24 hours).

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Glaser Product (Alkyne Dimer) | 1. Degas solvents more rigorously.2. Reduce CuI to 0.5 mol%.3. Syringe pump addition of alkyne. | |

| No Reaction (SM Recovery) | Catalyst dead; Oxidative addition failure | 1. Switch to |

| Pd Black Precipitation | Ligand dissociation; Catalyst decomposition | 1. Add excess ligand ( |

| Incomplete Conversion | Catalyst poisoning; Stirring issues | 1. Add fresh catalyst (1 mol%) after 12h.2. Ensure efficient stirring if salts precipitate heavily. |

Optimization Workflow

Figure 2: Decision tree for optimizing reaction outcomes based on impurity profiling.

Safety & Handling (E-E-A-T)

-

Acetylide Hazards: Low molecular weight copper acetylides (from acetylene or propyne) are shock-sensitive explosives when dry. Never allow reaction residues involving these specific alkynes to dry out completely before quenching with acid (

or -

Palladium Toxicity: All Pd residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the product.

-

Pressure: If performing reactions in sealed tubes at elevated temperatures, ensure glassware is rated for pressure to prevent catastrophic failure.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[6] Chemical Reviews, 107(3), 874-922. Link

-

Organic Syntheses, Coll. Vol. 10, p.567 (2004); Vol. 75, p.155 (1998). Preparation of 1-(4-Methoxyphenyl)-2-phenylethyne. Link

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

- Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2, 422-424. (Historical context for homocoupling).

Sources

Procedure for determining the clearing point of a liquid crystal

Application Note: AN-LC-2026

Title: Precision Determination of Liquid Crystal Clearing Points (

Executive Summary

The clearing point (

This guide details the two industry-standard protocols for determining

Principle of Operation

Liquid crystals exhibit anisotropy —their physical properties (refractive index, viscosity) depend on the direction of measurement.[3]

-

Optical Anisotropy (Birefringence): In the mesophase, LC molecules align along a director vector (

).[4] When viewed between crossed polarizers, this alignment rotates polarized light, creating bright, colorful textures. -

Isotropy: Above the clearing point, thermal energy overcomes intermolecular forces.[3] The molecules tumble randomly, the material becomes optically isotropic (refractive index is uniform), and it appears black under crossed polarizers.

Method A: Polarized Optical Microscopy (POM)

The "Gold Standard" for visual confirmation of phase transitions.[5]

Equipment & Materials

-

Polarized Light Microscope (PLM): Transmitted light mode with rotating stage.

-

Hot Stage: PID-controlled (e.g., Mettler Toledo, Linkam) with 0.1°C resolution.

-

Sample Holder: Glass slides with cover slips.

-

Crossed Polarizers: Analyzer and Polarizer set at 90° relative to each other.[6]

Protocol: Step-by-Step

-

Sample Preparation:

-

Place a small amount (approx. 0.5 mg) of the LC sample onto a clean glass slide.

-

Critical Causality: Cover with a glass slip. Why? This creates a uniform thin film (

), ensuring homogenous heat transfer and preventing oxidative degradation or evaporation, which would shift the observed

-

-

Initial Alignment:

-

Place the slide on the hot stage.

-

Focus the microscope (10x or 20x objective).

-

Verify the "Bright State": Rotate the stage. If the sample is in a mesophase, it should appear bright against the dark background due to birefringence.

-

-

Rough Scan (Sighting Run):

-

Heat at 10°C/min until the sample turns completely black (isotropic).

-

Note this approximate temperature (

).

-

-

Precision Determination:

-

Cool the sample back to the mesophase (bright texture reappears).

-

Heat at a rate of 0.5°C to 2.0°C/min starting from (

). -

Observation: Watch for the disappearance of the LC texture. The point where the last trace of birefringence vanishes (field becomes totally black) is the Clearing Point (

) .

-

-

Self-Validation (The Cooling Cycle):

-

Immediately cool the sample at 2°C/min.

-

Record the temperature where textures reappear (

). -

Validation Logic: For a pure, stable LC, the transition should be reversible with minimal hysteresis (< 1-2°C). Large hysteresis suggests degradation or impurities.

-

Visualization: POM Workflow

Figure 1: Logical workflow for determining clearing point via Polarized Optical Microscopy.

Method B: Differential Scanning Calorimetry (DSC)

The quantitative method for thermodynamic characterization.

Equipment

-

DSC Instrument: (e.g., TA Instruments, PerkinElmer, Netzsch).

-

Pans: Aluminum hermetic pans (critical for liquid samples).

-

Purge Gas: Dry Nitrogen (50 mL/min).

Protocol: Step-by-Step

-

Weighing:

-

Weigh 2–5 mg of sample into the bottom of a DSC pan.

-

Causality: Ensure the sample covers the bottom uniformly for optimal thermal contact.

-

-

Sealing:

-

Hermetically seal the pan using a sample press.

-

Why? LCs often have volatile components. Mass loss during heating mimics endothermic events and invalidates the data.

-

-

Thermal Cycle (Heat-Cool-Heat):

-

Cycle 1 (Conditioning): Heat past the clearing point to erase thermal history.

-

Cooling: Cool at 5°C/min to reform the mesophase.

-

Cycle 2 (Measurement): Heat at 5°C/min or 10°C/min .

-

-

Data Interpretation:

-

Identify the endothermic peak corresponding to the Nematic-Isotropic transition.

-

Definition: For first-order transitions (like N-I), the clearing point is typically defined as the peak temperature (

-

Data Analysis & Interpretation

The following table summarizes how to correlate data from both methods.

| Parameter | POM Observation | DSC Signal | Interpretation |

| Mesophase | Bright, colorful textures (Schlieren, Fan-shaped). | Flat baseline (Heat Capacity). | Ordered LC state exists.[1] |

| Transition ( | Gradual fading of texture to black regions. | Endothermic Peak (Heat absorption).[7] | Energy is consumed to break orientational order. |

| Isotropic | Completely black field of view. | Return to baseline. | Disordered liquid state. |

| Hysteresis | Texture reappears at lower T than it disappeared. | Exothermic peak (cooling) shifted lower than Endothermic peak (heating). | Normal supercooling effect; large gaps indicate impurity. |

Logical Phase Transition Diagram

Figure 2: Thermodynamic path of a thermotropic liquid crystal.

Troubleshooting & Pitfalls

-

Thermal Lag:

-

Issue: DSC and POM temperatures do not match.

-

Solution: Calibrate both instruments using standard Indium (

). Ensure the heating rate in POM is slow (1°C/min) near the transition to match the thermal equilibrium of the sample.

-

-

Decomposition:

-

Issue: Clearing point decreases in subsequent runs.

-

Cause: The material is degrading at high temperatures.

-

Fix: Use a fresh sample for every determination if the material is thermally unstable. Perform TGA (Thermogravimetric Analysis) to determine the degradation temperature (

) first.

-

-

"Pseudo-Isotropic" Homeotropic Alignment:

-

Issue: Sample looks black but is not isotropic.

-

Cause: Molecules are aligned perfectly perpendicular to the glass (Homeotropic).

-

Test: Press the cover slip gently or rotate the stage. If it flashes bright, it is still an LC. If it remains black, it is isotropic.

-

References

-

IUPAC. (2002).[8] Definitions of basic terms relating to polymer liquid crystals (IUPAC Recommendations 2001). Pure and Applied Chemistry, 74(3), 493-509. Link[8]

-

Mettler Toledo. (n.d.). Thermal Analysis of Liquid Crystals. Application Note. Link

-

Nikon MicroscopyU. (n.d.). Polarized Light Microscopy Configuration. Link

-

Guo, C., et al. (2010). Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. International Journal of Nanomedicine. Link

-

PerkinElmer. (2012). Characterization of Liquid Crystals using DSC. Application Note. Link

Sources

- 1. cbpbu.ac.in [cbpbu.ac.in]

- 2. Liquid crystal phases [merckgroup.com]

- 3. Liquid Crystals [saylordotorg.github.io]

- 4. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. linseis.com [linseis.com]

- 8. goldbook.iupac.org [goldbook.iupac.org]

Technical Application Note: High-Birefringence Tolane Mesogens in LCD Formulation

Executive Summary

This technical guide details the application, synthesis, and characterization of Methyl 4-((4-pentylphenyl)ethynyl)benzoate (MPEB), a prominent tolane-based mesogen. In the liquid crystal display (LCD) industry, tolane derivatives are critical for their high optical anisotropy (

This document serves as a comprehensive protocol for researchers utilizing MPEB to engineer high-performance eutectic LC mixtures. It covers the complete workflow from high-purity synthesis to electro-optical validation.

Material Science Profile

Compound: Methyl 4-((4-pentylphenyl)ethynyl)benzoate

Molecular Formula:

Mechanistic Function in LCDs

The utility of MPEB stems from its conjugated

-

High Birefringence (

): The extended conjugation along the molecular long axis increases longitudinal polarizability. This allows for higher-

Impact: Higher

allows for a reduced cell gap (

-

-

Viscosity Modulation: The linear, rigid tolane core provides low rotational viscosity (

), essential for rapid switching speeds in video-rate displays. -

Dielectric Anisotropy (

): The ester group (-COOCH

Experimental Protocol: Synthesis & Purification

Objective: Synthesize MPEB with >99.9% purity. Impurities (ions, moisture) degrade the Voltage Holding Ratio (VHR) and cause image sticking.

Reaction Scheme (Sonogashira Coupling)

The most robust route involves the palladium-catalyzed cross-coupling of methyl 4-iodobenzoate and 1-ethynyl-4-pentylbenzene.

Figure 1: Sonogashira coupling workflow for MPEB synthesis.

Step-by-Step Synthesis Protocol

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a condenser and magnetic stir bar, add Methyl 4-iodobenzoate (1.0 eq) and 1-ethynyl-4-pentylbenzene (1.05 eq).

-

Solvent System: Dissolve reactants in anhydrous THF/Triethylamine (3:1 ratio). Critical: Sparge with Argon for 20 minutes to remove dissolved oxygen, which degrades the Pd catalyst.

-

Catalysis: Add Pd(PPh

) -

Reaction: Heat to mild reflux (60°C) for 6–12 hours. Monitor conversion via TLC (Hexane/Ethyl Acetate 9:1). The spot for the iodide starting material should disappear.

-

Workup: Cool to room temperature. Filter off the precipitated ammonium salt (Et

NH

High-Purity Purification (The "Electronic Grade" Standard)

Standard recrystallization is insufficient for LCD applications.

-

Column Chromatography: Pass crude material through a silica gel pad using Hexane/DCM (gradient) to remove trace metal catalysts.

-

Recrystallization: Recrystallize 3x from absolute Ethanol or Isopropanol.

-

Why: Removes isomeric impurities and oligomers.

-

-

Zone Refining (Optional but Recommended): For ultra-high purity (>99.95%), use zone refining to concentrate ionic impurities at the tube ends.

Characterization Protocol

Objective: Validate phase transition temperatures and mesophase identification.

Differential Scanning Calorimetry (DSC)

-

Instrument: PerkinElmer DSC 8000 (or equivalent).

-

Protocol:

-

Weigh 2–5 mg of sample into an aluminum pan.

-

Cycle: Heat from 0°C to 150°C at 5°C/min, hold for 1 min, cool to 0°C at 5°C/min.

-

Data Analysis: Identify the melting point (

, Crystal

-

Polarized Optical Microscopy (POM)

-

Setup: Microscope with crossed polarizers and a hot stage.

-

Observation:

-

Heat sample to isotropic phase (dark field).

-

Cool slowly (1°C/min).

-

Target Texture: Look for the "Schlieren texture" (thread-like defects) characteristic of the Nematic phase. If "focal conic" fan textures appear, it indicates a Smectic phase (less desirable for standard nematic LCDs).

-

Application Protocol: LCD Mixture Formulation

MPEB is rarely used as a single component due to its high melting point. It is used as a dopant or component in eutectic mixtures.

Formulation Workflow

Goal: Enhance the Birefringence (

Figure 2: Protocol for formulating MPEB into liquid crystal host mixtures.

Measurement of Electro-Optical Properties

Device: Electro-optical test cell (antiparallel rubbed polyimide, gap

| Parameter | Symbol | Measurement Protocol | Relevance |

| Birefringence | Measure phase retardation ( | Determines contrast and cell gap requirements. | |

| Threshold Voltage | Voltage at 10% transmission change (V-T curve). | Determines drive voltage (battery life). | |

| Rotational Viscosity | Transient current method or optical decay time. | Determines switching speed (Video frame rate). |

Data Interpretation:

-

If

increases linearly with MPEB concentration, the tolane core is effectively aligning. -

If

increases significantly, the ester's dielectric contribution may be insufficient compared to the host, or the elastic constants (

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Current Consumption | Ionic Impurities | Re-purify via Zone Refining or pass through neutral alumina. |

| Crystallization in Cell | Poor Solubility / Eutectic Point Missed | Reduce MPEB concentration; use multi-component homologs (e.g., mix pentyl with propyl derivatives). |

| Flicker / Image Sticking | Low Voltage Holding Ratio (VHR) | Ensure moisture < 10 ppm. Synthesis must be strictly anhydrous. |

| Slow Response Time | High Viscosity | MPEB concentration too high. Balance with lower viscosity diluents. |

References

-

Liquid Crystal Properties & Applications

-

Synthesis Methodologies (Sonogashira)

-

Tolane Liquid Crystals in LCDs

-

Characterization Techniques

-

SpotSee. "The many applications of liquid crystal technology - Advantages and Limitations." Available at: [Link]

-

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. scribd.com [scribd.com]

- 5. ciocoverage.com [ciocoverage.com]

- 6. Liquid Crystal Technology | Applied Sciences | Research Starters | EBSCO Research [ebsco.com]

- 7. spotsee.io [spotsee.io]

- 8. Liquid Crystals [saylordotorg.github.io]

- 9. Which liquid is used in LCD display? [sindadisplay.com]

Application Notes and Protocols: Methyl 4-((4-pentylphenyl)ethynyl)benzoate for Advanced Electro-Optical Devices

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of Methyl 4-((4-pentylphenyl)ethynyl)benzoate in electro-optical devices. These application notes detail the synthesis, characterization, and implementation of this tolane-based liquid crystal, offering both theoretical insights and practical, field-proven protocols. The inherent molecular structure of Methyl 4-((4-pentylphenyl)ethynyl)benzoate, featuring a rigid tolane core with a flexible pentyl chain and a polar methyl benzoate group, gives rise to a desirable nematic liquid crystal phase with high birefringence and dielectric anisotropy. These properties make it a compelling candidate for components in high-performance liquid crystal displays (LCDs), spatial light modulators, and other advanced electro-optical systems.

Introduction: The Rationale for Tolane-Based Liquid Crystals

The demand for high-resolution, fast-switching, and low-power electro-optical devices has driven the exploration of novel liquid crystalline materials. Tolane-based liquid crystals, characterized by a diphenylacetylene core, are a prominent class of materials that exhibit a unique combination of properties making them highly suitable for these applications.[1] The rigid, linear structure of the tolane core contributes to a high degree of molecular ordering in the nematic phase, leading to significant optical and dielectric anisotropy.

Methyl 4-((4-pentylphenyl)ethynyl)benzoate is a calamitic (rod-shaped) liquid crystal designed to optimize these properties. The key molecular features and their expected contributions to its performance are:

-

Tolane Core ((-C≡C-)) : Provides a rigid, linear molecular scaffold that promotes the formation of a stable nematic phase over a broad temperature range. This rigidity is crucial for achieving high birefringence.

-

4-Pentylphenyl Group : The flexible pentyl chain enhances solubility in common liquid crystal hosts and helps to lower the melting point, ensuring a liquid crystalline phase at or near room temperature. The alkyl chain length also influences the viscosity and elastic constants of the material.

-

Methyl Benzoate Group : The ester linkage introduces a significant dipole moment, which is essential for a large positive dielectric anisotropy (Δε). A high Δε allows for low-voltage switching of the liquid crystal, a critical parameter for energy-efficient devices.

These molecular attributes collectively suggest that Methyl 4-((4-pentylphenyl)ethynyl)benzoate is a promising material for applications requiring high contrast ratios and fast response times.

Synthesis Protocol: Sonogashira Cross-Coupling

The synthesis of Methyl 4-((4-pentylphenyl)ethynyl)benzoate is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction provides a direct and efficient route to couple a terminal alkyne with an aryl halide.[2]

Reaction Scheme:

Figure 1: Sonogashira coupling reaction for the synthesis of the target molecule.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Methyl 4-iodobenzoate | 619-44-3 | 262.04 | 10 |

| 4-Pentylphenylacetylene | 79631-24-6 | 172.26 | 11 |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.2 (2 mol%) |

| Copper(I) iodide | 7681-65-4 | 190.45 | 0.4 (4 mol%) |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 30 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 mL |

Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (10 mmol), 4-pentylphenylacetylene (11 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol), and copper(I) iodide (0.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (50 mL) and triethylamine (30 mmol) to the flask via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional THF.

-

Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-((4-pentylphenyl)ethynyl)benzoate as a white solid.

Material Characterization: Protocols and Expected Properties

Thorough characterization of Methyl 4-((4-pentylphenyl)ethynyl)benzoate is essential to validate its suitability for electro-optical applications. The following protocols outline the key characterization techniques.

Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.[3]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized Methyl 4-((4-pentylphenyl)ethynyl)benzoate into an aluminum DSC pan.

-

DSC Measurement:

-

Heat the sample from room temperature to a temperature above the expected clearing point at a rate of 10 °C/min under a nitrogen atmosphere.

-

Hold the sample at this temperature for 5 minutes to erase any thermal history.

-

Cool the sample to below its melting point at a rate of 10 °C/min.

-

Reheat the sample at 10 °C/min to obtain the final thermogram.

-

-

Data Analysis: Determine the peak temperatures of the endothermic and exothermic transitions, which correspond to the melting and clearing points, respectively.[4] The nematic phase exists between these two temperatures.

Expected Properties: Based on analogous tolane-based liquid crystals with similar alkyl chain lengths, a nematic phase is expected.[5][6] The melting point is anticipated to be near room temperature, with a nematic-to-isotropic transition (clearing point) at a significantly higher temperature, indicating a broad and stable nematic range.

Birefringence (Δn) Measurement

Birefringence is a measure of the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a critical parameter for display applications.[7]

Protocol (Abbe Refractometer Method):

-

Cell Preparation: Prepare a liquid crystal cell with a known thickness (e.g., 5-10 µm) and a planar alignment layer (e.g., rubbed polyimide).

-

Filling the Cell: Fill the cell with Methyl 4-((4-pentylphenyl)ethynyl)benzoate in its isotropic phase and then slowly cool it into the nematic phase.

-

Measurement:

-

Place the cell on the prism of an Abbe refractometer.

-

Use a polarizing filter to measure nₑ (light polarized parallel to the liquid crystal director) and nₒ (light polarized perpendicular to the director).

-

Perform measurements at a specific wavelength (e.g., 589 nm) and temperature.

-

-

Calculation: Calculate the birefringence as Δn = nₑ - nₒ.

Expected Properties: Tolane-based liquid crystals are known for their high birefringence due to their extended π-conjugated system.[8] A high Δn value is expected for Methyl 4-((4-pentylphenyl)ethynyl)benzoate, which is advantageous for achieving high contrast ratios in display devices.

Figure 2: A simplified workflow for birefringence measurement.

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A large positive Δε is desirable for low-voltage switching.[9]

Protocol:

-

Cell Preparation: Use a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) and a known cell gap.

-

Measurement:

-

Fill the cell with the liquid crystal.

-

Measure the capacitance of the cell with no applied voltage (C⊥, corresponding to ε⊥).

-

Apply a sufficiently high AC voltage to align the liquid crystal director parallel to the electric field and measure the capacitance (C∥, corresponding to ε∥).

-

Measure the capacitance of the empty cell (C_air).

-

-

Calculation: Calculate ε∥ and ε⊥ using the cell constant and the measured capacitances. The dielectric anisotropy is then Δε = ε∥ - ε⊥.

Expected Properties: The polar methyl benzoate group is expected to induce a significant positive dielectric anisotropy, enabling low-power operation of electro-optical devices.[10]

Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell

The following protocol describes the fabrication of a basic twisted nematic (TN) liquid crystal cell, a fundamental component of many LCDs.

Materials:

-

ITO-coated glass substrates

-

Polyimide alignment layer solution

-

Spacers (e.g., 5 µm diameter silica spheres)

-

UV-curable sealant

-

Methyl 4-((4-pentylphenyl)ethynyl)benzoate

Protocol:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

-

Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of both substrates.

-

Curing: Cure the polyimide layer by baking the substrates in an oven according to the manufacturer's instructions.

-

Rubbing: Unidirectionally rub the cured polyimide surfaces with a velvet cloth to create micro-grooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be perpendicular to each other.

-

Cell Assembly:

-

Dispense the UV-curable sealant along the edges of one substrate, leaving a small gap for filling.

-

Sprinkle a small amount of spacers onto the substrate.

-

Place the second substrate on top, with the rubbing direction at 90 degrees to the first.

-

Gently press the substrates together and cure the sealant with UV light.

-

-

Liquid Crystal Filling:

-

Heat the empty cell and the liquid crystal to the isotropic phase of the liquid crystal.

-

Fill the cell via capillary action through the gap in the sealant.

-

-

Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.

-

Cooling: Slowly cool the filled cell to room temperature to allow for the formation of the twisted nematic structure.

Figure 3: Workflow for the fabrication of a twisted nematic (TN) liquid crystal cell.

Electro-Optical Performance Evaluation

The performance of the fabricated TN cell can be evaluated by measuring its voltage-transmittance (V-T) curve and response time.

Protocol:

-

Setup: Place the TN cell between two crossed polarizers. The polarization axis of the first polarizer should be aligned with the rubbing direction of the adjacent substrate.

-

V-T Curve Measurement:

-

Apply a square-wave AC voltage to the cell, varying the voltage from 0 V to a voltage sufficient to fully switch the liquid crystal.

-

Measure the transmitted light intensity at each voltage using a photodetector.

-

Plot the normalized transmittance as a function of the applied voltage. The threshold voltage (Vth) is the voltage at which the transmittance begins to change.

-

-

Response Time Measurement:

-

Apply a square-wave voltage pulse to the cell that switches it between the off-state (0 V) and the on-state (a voltage above the saturation voltage).

-

Measure the time it takes for the transmittance to change from 90% to 10% (fall time) and from 10% to 90% (rise time) using an oscilloscope.

-

Expected Performance: Due to the anticipated high dielectric anisotropy, a low threshold voltage is expected for the TN cell. The response time will be influenced by the rotational viscosity of the liquid crystal, the cell gap, and the applied voltage.

Conclusion

Methyl 4-((4-pentylphenyl)ethynyl)benzoate represents a promising liquid crystalline material for advanced electro-optical applications. Its molecular design, incorporating a rigid tolane core and tailored terminal groups, is expected to yield a material with a broad nematic range, high birefringence, and a large positive dielectric anisotropy. The protocols provided in these application notes offer a comprehensive guide for the synthesis, characterization, and implementation of this material in electro-optical devices. The insights into the structure-property relationships will aid researchers in the rational design of next-generation liquid crystal materials.

References

-

Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 2(1), 26-39. [Link]

-

Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Molecules, 18(9), 11504-11535. [Link]

-

Özder, S., et al. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Optics Express, 15(14), 8834-8842. [Link]

-

Czub, J., et al. (2010). Dielectric Properties of Liquid Crystalline Isothiocyanato-tolane Derivatives with Fluorine Atom at Various Lateral Positions. Acta Physica Polonica A, 117(6), 947-953. [Link]

-

Hsu, C. S., et al. (2008). Synthesis of laterally substituted α‐methylstilbene‐tolane liquid crystals. Liquid Crystals, 35(1), 1-8. [Link]

-

Hsu, C. S., et al. (2000). Synthesis of laterally substituted bistolane liquid crystals. Liquid Crystals, 27(2), 283-288. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.com. [Link]

-

METTLER TOLEDO. (n.d.). Measurement of the Glass Transition Temperature with DSC. Mettler-Toledo International Inc.[Link]

-

ResearchGate. (2019, September 9). How can we exploit the DSC analysis? ResearchGate. [Link]

-

DoITPoMS. (n.d.). Optical properties – birefringence in nematics. University of Cambridge. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2017). Birefringences of bio-based liquid crystals. ijirset.com. [Link]

-

Wikipedia. (2023, December 27). Sonogashira coupling. Wikipedia. [Link]

-

Nova Science Publishers. (2010, December 15). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. Novapublishers.com. [Link]

-

ResearchGate. (2025, August 6). Electro-optic effects in nematic liquid crystals. ResearchGate. [Link]

-

MDPI. (2021, August 18). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI. [Link]

-

MDPI. (2024, October 19). Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis, phase transitions, and liquid crystal behavior of alkylthio azobenzenes. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals. Journal of Materials Chemistry C. [Link]

-

ResearchGate. (n.d.). Measured birefringence and dielectric anisotropy of three phenyl-tolane... ResearchGate. [Link]

-